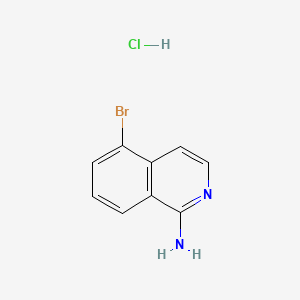
5-Bromoisoquinolin-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoisoquinolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2 and a molecular weight of 259.5 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinolin-1-amine hydrochloride typically involves the bromination of isoquinoline followed by amination. One common method involves the following steps:
Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent to introduce a bromine atom at the 5-position, yielding 5-bromoisoquinoline.
Amination: The 5-bromoisoquinoline is then reacted with ammonia or an amine source under appropriate conditions to form 5-Bromoisoquinolin-1-amine.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by treating it with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromoisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products
The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and biaryl compounds .
Aplicaciones Científicas De Investigación
5-Bromoisoquinolin-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromoisoquinolin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloroisoquinolin-1-amine: Similar structure but with a chlorine atom instead of bromine.
5-Fluoroisoquinolin-1-amine: Contains a fluorine atom instead of bromine.
5-Iodoisoquinolin-1-amine: Contains an iodine atom instead of bromine.
Uniqueness
5-Bromoisoquinolin-1-amine hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. This uniqueness makes it valuable for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C9H8BrClN2 |
|---|---|
Peso molecular |
259.53 g/mol |
Nombre IUPAC |
5-bromoisoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-8-3-1-2-7-6(8)4-5-12-9(7)11;/h1-5H,(H2,11,12);1H |
Clave InChI |
CUIVGQHGWIBGKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2N)C(=C1)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


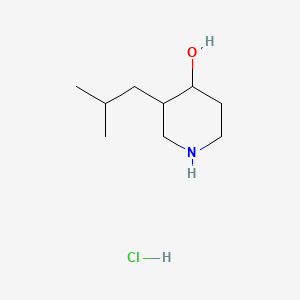
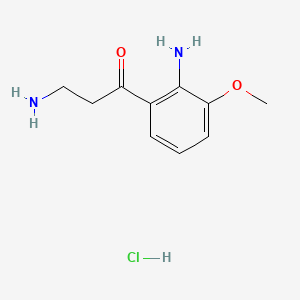

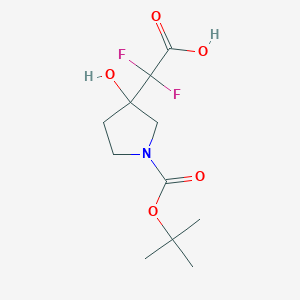
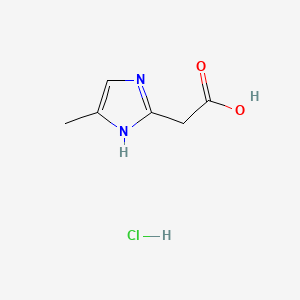
![1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one](/img/structure/B13482124.png)
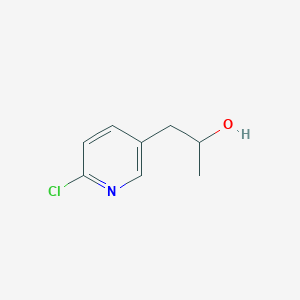

![3-[2-(Methylamino)ethyl]cyclobutan-1-one](/img/structure/B13482143.png)
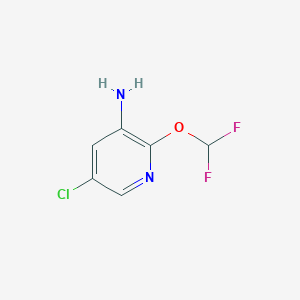

![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
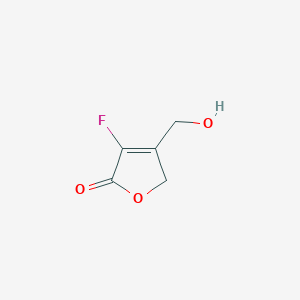
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
